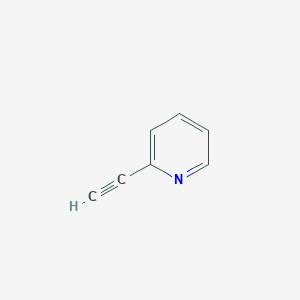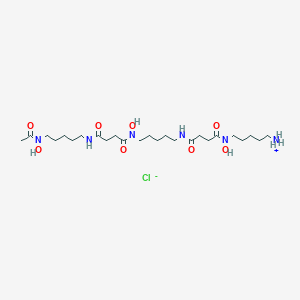
Kaliumphenylsulfat
Übersicht
Beschreibung
Potassium phenyl sulfate is the salt of gut metabolite phenol sulfate. It is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver .
Synthesis Analysis
Potassium phenyl sulfate is synthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are recorded on a Bruker Advance-III 400 MHz spectrometer .Molecular Structure Analysis
The molecular formula of Potassium phenyl sulfate is C6H5KO4S. Its average mass is 212.265 Da and its monoisotopic mass is 211.954559 Da .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical and Chemical Properties Analysis
Potassium phenyl sulfate is a white to almost white powder to crystal . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Biosynthese-Studien
Es wird aus Phenol und Phosphoadenosinphosphosulfat durch die Wirkung des Enzyms Sulfotransferase 1A1 in der Leber biosynthetisiert .
Oxidativer Stressforschung
Kaliumphenylsulfat induziert die Produktion reaktiver Sauerstoffspezies (ROS) und senkt die Glutathionspiegel, wodurch Zellen anfällig für oxidativen Stress werden .
Pathogenese der diabetischen Nierenerkrankung
Phenylsulfat (PS), das in this compound umgewandelt werden kann, wurde in die Pathogenese der diabetischen Nierenerkrankung (DKD) verwickelt .
Wirkmechanismus
Target of Action
Potassium phenyl sulfate is a salt of the gut metabolite phenol sulfate . It is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . This enzyme is the primary target of potassium phenyl sulfate and plays a crucial role in its biosynthesis.
Mode of Action
The interaction of potassium phenyl sulfate with its target, sulfotransferase 1A1, results in the production of reactive oxygen species (ROS) and a decrease in glutathione levels . This interaction renders cells vulnerable to oxidative stress .
Biochemical Pathways
Potassium phenyl sulfate affects the biochemical pathway involving the conversion of phenol to phenol sulfate. This conversion is facilitated by the enzyme sulfotransferase 1A1 . The compound’s action on this pathway leads to the production of ROS and a decrease in glutathione levels , which can have downstream effects on cellular processes, particularly those related to oxidative stress.
Result of Action
The action of potassium phenyl sulfate leads to the production of ROS and a decrease in glutathione levels . This can render cells vulnerable to oxidative stress , potentially leading to cellular damage and dysfunction.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Potassium phenyl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is known to induce reactive oxygen species (ROS) production and decrease glutathione levels, rendering cells vulnerable to oxidative stress .
Cellular Effects
Potassium phenyl sulfate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The decrease in glutathione levels induced by potassium phenyl sulfate can affect the redox state of the cell and influence various cellular processes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium phenyl sulfate involves the reaction of phenol with sulfuric acid to form phenyl sulfate, which is then reacted with potassium hydroxide to form Potassium phenyl sulfate.", "Starting Materials": [ "Phenol", "Sulfuric acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Phenol is slowly added to sulfuric acid with constant stirring.", "Step 2: The mixture is heated to 60-70°C for 2-3 hours to form phenyl sulfate.", "Step 3: The reaction mixture is cooled to room temperature and slowly added to a solution of potassium hydroxide in water.", "Step 4: The mixture is stirred for 1-2 hours at room temperature.", "Step 5: The resulting precipitate is filtered and washed with water to obtain Potassium phenyl sulfate as a white solid." ] } | |
CAS-Nummer |
1733-88-6 |
Molekularformel |
C6H6KO4S |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
potassium;phenyl sulfate |
InChI |
InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
InChI-Schlüssel |
CMBQMSLHHHGNNS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)O.[K] |
| 1733-88-6 | |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
937-34-8 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to Potassium Phenyl Sulfate in the presence of concentrated Sulfuric Acid?
A1: In concentrated aqueous Sulfuric Acid (≥20% H2SO4), Potassium Phenyl Sulfate undergoes rapid hydrolysis, breaking down to yield Phenol. [] This highlights the compound's instability under highly acidic conditions.
Q2: How does the protonation behavior of Potassium Phenyl Sulfate differ from Phenol itself?
A2: While Phenol is protonated primarily on the oxygen atom, forming an oxonium ion, Potassium Phenyl Sulfate exhibits a more complex behavior. [] It can be protonated on both the -SO3- group and the phenolic oxygen (-OH). Interestingly, the protonation of the -SO3- group occurs at a lower sulfuric acid concentration compared to the protonation of the -OH group. [] This difference in protonation behavior highlights the influence of the sulfate group on the electronic properties and reactivity of the molecule.
Q3: Can the sulfonation of Phenol be controlled to selectively produce Potassium Phenyl Sulfate?
A3: While the provided abstracts don't provide specific details on the selectivity of Phenol sulfonation, they do highlight that various substituted Phenols and Anisoles were subjected to sulfonation in concentrated Sulfuric Acid. [, ] This suggests that achieving selective sulfonation to solely produce Potassium Phenyl Sulfate might be challenging and potentially involve optimizing reaction conditions or employing alternative synthetic approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)

![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)










